molecular formula C27H33OP B12614436 Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane CAS No. 918962-29-5

Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane

Cat. No.: B12614436
CAS No.: 918962-29-5
M. Wt: 404.5 g/mol
InChI Key: DIXXXRCMJMAZAB-UHFFFAOYSA-N
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Description

Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is a chemical compound with a complex structure that includes a phosphorus atom bonded to three 2-(propan-2-yl)phenyl groups and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 2-(propan-2-yl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the initial reaction, the mixture is allowed to warm to room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and temperature control systems. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological phosphorus-containing compounds.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal ions, and the pathways involved are typically related to catalytic processes in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine ligand with different substituents.

Uniqueness

Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is unique due to the presence of the 2-(propan-2-yl)phenyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

918962-29-5

Molecular Formula

C27H33OP

Molecular Weight

404.5 g/mol

IUPAC Name

1-bis(2-propan-2-ylphenyl)phosphoryl-2-propan-2-ylbenzene

InChI

InChI=1S/C27H33OP/c1-19(2)22-13-7-10-16-25(22)29(28,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3

InChI Key

DIXXXRCMJMAZAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1P(=O)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C

Origin of Product

United States

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